5-(Pentacos-1-EN-1-YL)benzene-1,3-diol
Description
5-(Pentacos-1-en-1-yl)benzene-1,3-diol is a resorcinolic lipid characterized by a resorcinol core (benzene-1,3-diol) substituted with a long unsaturated alkyl chain (pentacos-1-en-1-yl). This compound belongs to a class of natural and synthetic phenolic lipids known for their biological activities, including antimicrobial, antioxidant, and cytotoxic properties .
Properties
CAS No. |
91490-99-2 |
|---|---|
Molecular Formula |
C31H54O2 |
Molecular Weight |
458.8 g/mol |
IUPAC Name |
5-pentacos-1-enylbenzene-1,3-diol |
InChI |
InChI=1S/C31H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-26-30(32)28-31(33)27-29/h24-28,32-33H,2-23H2,1H3 |
InChI Key |
VURYBPDWGJKISB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC=CC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentacos-1-EN-1-YL)benzene-1,3-diol typically involves the alkylation of resorcinol with a long-chain alkene. The reaction conditions often require a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(Pentacos-1-EN-1-YL)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated resorcinol derivatives.
Scientific Research Applications
5-(Pentacos-1-EN-1-YL)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Pentacos-1-EN-1-YL)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which contribute to its biological activities. The compound may also interact with cellular enzymes and receptors, modulating their functions .
Comparison with Similar Compounds
Key Observations :
- Chain Length and Unsaturation : The C25 unsaturated chain in the target compound may enhance lipophilicity (logP ~8.10 for similar compounds ), favoring membrane interactions but reducing aqueous solubility. In contrast, shorter chains (e.g., Climacostol’s C9) improve solubility and cellular uptake .
- Aromatic Substituents: Addition of a methyl group (AN1) or hydroxyl group (AN2) to Climacostol’s resorcinol ring increased toxicity in protozoans, suggesting substituents modulate bioactivity .
- Saturated vs. Unsaturated Chains : Saturated analogs like 5-Pentadecylbenzene-1,3-diol are commercially utilized in materials science, whereas unsaturated variants (e.g., Climacostol) are bioactive .
2.3 Physicochemical Properties
- Topological Polar Surface Area (TPSA) : Derivatives like 5-(8-Pentadecenyl)-1,3-benzenediol have a TPSA of 40.50 Ų, indicating moderate polarity . Longer chains (C25) likely reduce polarity further.
- logP: Unsaturated resorcinolic lipids (logP ~8.10) are highly lipophilic, whereas hydroxylated analogs (e.g., AN2) may have lower logP values due to increased hydrogen bonding .
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